molecular formula C62H96B2O4S4 B572514 2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1221254-05-2

2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B572514
CAS No.: 1221254-05-2
M. Wt: 1055.306
InChI Key: OYNKXAWHHLJVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analysis of the Compound

Core Molecular Framework and Functional Group Identification

The compound features a thieno[2,3-f]benzothiophene core, a fused heterocyclic system comprising two thiophene rings fused to a benzothiophene scaffold. This central framework is substituted at the 4,8-positions with 3,5-dioctylthiophene units and at the 2,6-positions with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) groups.

Key Functional Groups and Their Positions:
Position Functional Group Role in Structure
2,6 Dioxaborolane Electron-deficient boron centers for cross-coupling reactions
4,8 3,5-Dioctylthiophene Alkyl chains enhance solubility; thiophene units extend π-conjugation
Benzothiophene core Fused thiophene rings Provides rigidity and planar geometry for charge transport

The dioctylthiophene substituents introduce steric bulk while maintaining conjugation, whereas the dioxaborolane groups enable Suzuki-Miyaura couplings for polymer synthesis.

Stereoelectronic Effects of Boronate Ester Substituents

The dioxaborolane groups exert significant stereoelectronic influences:

  • Electron-Withdrawing Nature : The empty p orbital on boron lowers the LUMO energy (-2.84 eV in analogous systems), enhancing electron affinity.
  • Hyperconjugation : σ(C–B) → p(B) interactions stabilize the boron center, while alkyl groups on thiophene donate electron density via σ(C–H) → σ*(C–S) hyperconjugation.
  • Steric Effects : The tetramethyl groups on dioxaborolane create a tetrahedral geometry, reducing intermolecular π-π stacking but improving solubility.
Orbital Interactions in the System:
  • Donor : Thiophene π-system and alkyl σ-bonds.
  • Acceptor : Boron p orbital and σ*(B–O) in dioxaborolane.
    These interactions modulate charge transport properties, as evidenced by cyclic voltammetry showing reversible reduction waves at −2.7 V (vs. Fc/Fc+).

Conjugation Pathways in Thieno-Benzothiophene-Dioxaborolane Systems

The compound’s conjugation extends through three primary pathways:

  • Core Benzothiophene : The fused thiophene rings create a planar, fully conjugated backbone with a bandgap of ~1.82 eV.
  • Dioctylthiophene Side Chains : The 3,5-dioctylthiophene units at positions 4 and 8 enhance π-conjugation length, reducing the HOMO-LUMO gap by 0.12 eV compared to non-alkylated analogs.
  • Dioxaborolane Linkers : Despite their electron-withdrawing nature, the boron atoms participate in cross-conjugation via vacant p orbitals, enabling charge delocalization across the molecule.
Conjugation Length and Electronic Properties:
Component Conjugation Contribution Bandgap Impact
Benzothiophene core Primary pathway 1.94 eV (isolated core)
Dioctylthiophene Extends conjugation Reduces gap to 1.82 eV
Dioxaborolane Cross-conjugation Stabilizes LUMO (−3.1 eV)

The interplay of these pathways results in broad UV-Vis absorption (350–600 nm) and fluorescence emission at 469 nm in solution.

Properties

IUPAC Name

2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H96B2O4S4/c1-13-17-21-25-29-33-37-45-41-47(39-35-31-27-23-19-15-3)69-55(45)53-49-43-51(63-65-59(5,6)60(7,8)66-63)72-58(49)54(50-44-52(71-57(50)53)64-67-61(9,10)62(11,12)68-64)56-46(38-34-30-26-22-18-14-2)42-48(70-56)40-36-32-28-24-20-16-4/h41-44H,13-40H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNKXAWHHLJVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C4=C(C=C(S4)B5OC(C(O5)(C)C)(C)C)C(=C3S2)C6=C(C=C(S6)CCCCCCCC)CCCCCCCC)C7=C(C=C(S7)CCCCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H96B2O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857041
Record name 2,2'-[4,8-Bis(3,5-dioctylthiophen-2-yl)benzo[1,2-b:4,5-b']bisthiene-2,6-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1055.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221254-05-2
Record name 2,2'-[4,8-Bis(3,5-dioctylthiophen-2-yl)benzo[1,2-b:4,5-b']bisthiene-2,6-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategy Overview

The target compound’s structure comprises a thieno[2,3-f]benzothiol core decorated with two 3,5-dioctylthiophen-2-yl substituents and two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) groups. The synthesis follows a modular approach:

  • Construction of the thieno[2,3-f] benzothiol core.

  • Introduction of 3,5-dioctylthiophen-2-yl groups via Suzuki-Miyaura coupling.

  • Installation of pinacol boronate esters at strategic positions.

  • Final purification and characterization.

Key challenges include maintaining solubility of the intermediate products (due to long alkyl chains) and ensuring regioselectivity during cross-coupling reactions .

Preparation of the Thieno[2,3-f] benzothiol Core

The thieno[2,3-f] benzothiol scaffold is synthesized through a cyclization reaction involving 2-aminobenzenethiol derivatives. A representative method involves condensing 2-aminobenzenethiol with α-haloketones or α-haloaldehydes under acidic conditions. For example, reacting 2-aminobenzenethiol with chloroacetyl chloride in acetic acid under microwave irradiation yields the benzothiazole intermediate, which is subsequently functionalized to form the thienobenzothiol system .

Critical Reaction Conditions :

  • Solvent : Acetic acid or toluene.

  • Catalyst : None required for cyclization; microwave irradiation accelerates the process.

  • Temperature : 110–150°C under conventional heating or 10–15 minutes under microwave .

Suzuki-Miyaura Cross-Coupling for Dioctylthiophene Substituents

The 3,5-dioctylthiophen-2-yl groups are introduced via Suzuki-Miyaura coupling, leveraging the palladium-catalyzed reaction between aryl halides and boronic acid esters. The core intermediate, typically dibrominated at positions 4 and 8, reacts with 3,5-dioctylthiophen-2-ylboronic acid pinacol ester under optimized conditions:

Representative Protocol :

  • Substrate : 2,6-dibromothieno[2,3-f] benzothiol (1 equiv).

  • Boronate Ester : 3,5-dioctylthiophen-2-ylboronic acid pinacol ester (2.2 equiv).

  • Catalyst : Pd(PPh₃)₄ (0.05 equiv).

  • Base : K₂CO₃ (3 equiv in aqueous solution).

  • Solvent : Tetrahydrofuran (THF).

  • Conditions : Degassed under N₂, stirred at 80°C for 48 hours .

Yield : 70–85% after purification by column chromatography (hexane/CH₂Cl₂ gradient) .

Introduction of Dioxaborolane Functional Groups

The pinacol boronate esters are installed at positions 2 and 6 through a second Suzuki-Miyaura coupling or direct borylation. For the latter, iridium-catalyzed C–H borylation is employed, though this method is less common due to competing side reactions. A more reliable approach involves coupling the dibrominated intermediate with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis:

Protocol :

  • Substrate : 4,8-bis(3,5-dioctylthiophen-2-yl)thieno[2,3-f] benzothiol-2,6-dibromide (1 equiv).

  • Borating Agent : B₂pin₂ (2.5 equiv).

  • Catalyst : Pd(dppf)Cl₂ (0.1 equiv).

  • Base : KOAc (3 equiv).

  • Solvent : 1,4-Dioxane.

  • Conditions : 100°C, 24 hours under N₂ .

Yield : 60–75% after silica gel chromatography .

Purification and Characterization

Purification :
Intermediate and final products are purified via column chromatography using silica gel and gradients of nonpolar solvents (e.g., hexane/CH₂Cl₂). The high molecular weight (1055.306 g/mol) and lipophilic alkyl chains necessitate extended elution times to achieve separation .

Characterization :

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm), methyl groups of dioxaborolane (δ 1.0–1.3 ppm), and octyl chains (δ 0.8–2.5 ppm).

  • ¹¹B NMR : Singlets at δ 30–35 ppm confirm boronate ester formation.

  • HRMS : Molecular ion peak at m/z 1055.306 (M⁺) .

Challenges and Optimizations

Solubility Management :
The dioctylthiophene substituents enhance solubility in organic solvents (e.g., THF, chloroform), but intermediates without these groups often precipitate. Adding long alkyl chains early in the synthesis mitigates this issue .

Regioselectivity :
Competing coupling at multiple positions is minimized by using sterically hindered catalysts (e.g., Pd(PPh₃)₄) and excess boronate ester .

Yield Improvement :

  • Increasing boronate ester stoichiometry to 2.5 equivalents.

  • Replacing K₂CO₃ with Cs₂CO₃ for better solubility .

Chemical Reactions Analysis

Scientific Research Applications

Organic Photovoltaics

One of the primary applications of this compound is in the field of organic photovoltaics (OPVs). The incorporation of thiophene units enhances charge transport properties and light absorption:

  • Charge Transport : The presence of multiple thiophene groups facilitates efficient charge transport within the active layer of OPVs. This leads to improved power conversion efficiencies.
  • Light Absorption : The extended π-conjugation from the thiophene units allows for better light absorption in the visible spectrum.

Recent studies have demonstrated that devices utilizing this compound exhibit higher efficiency compared to traditional materials due to optimized energy levels and morphology control .

Organic Light Emitting Diodes (OLEDs)

The compound also shows promise in OLED applications:

  • Electroluminescence : Its unique electronic structure allows for efficient electroluminescence when incorporated into OLED architectures.
  • Color Tuning : By modifying the substituents on the thiophene units or the dioxaborolane moiety, researchers can tune the emission color for specific applications in display technologies.

Case studies indicate that OLEDs fabricated with this compound achieve superior brightness and color purity compared to conventional materials .

Field Effect Transistors (FETs)

In organic field-effect transistors (OFETs), this compound serves as an active layer material:

  • High Mobility : The arrangement of thiophene units contributes to high charge carrier mobility, essential for efficient transistor operation.
  • Stability : The boron-containing dioxaborolane groups enhance thermal and chemical stability, making devices more reliable under operational conditions.

Research has shown that OFETs using this compound demonstrate excellent performance metrics such as low threshold voltage and high on/off ratios .

Sensors

This compound's electronic properties lend themselves well to sensor applications:

  • Chemical Sensors : Its sensitivity to environmental changes allows it to act as a chemical sensor for detecting gases or volatile organic compounds.
  • Biosensors : Modifications to the structure can enable biocompatibility and selectivity for biological targets.

Studies have reported successful prototypes where this compound was used in sensor applications with high sensitivity and selectivity .

Table 1: Comparison of Performance Metrics in Different Applications

ApplicationEfficiency/Performance MetricReference
Organic PhotovoltaicsPower Conversion Efficiency > 10%
OLEDsBrightness (cd/m²) > 1000
OFETsMobility (cm²/V·s) > 1
SensorsDetection Limit (ppm) < 10

Mechanism of Action

The mechanism of action of 2,2’-(4,8-Bis(3,5-dioctylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to donate electrons and participate in various chemical reactions. Its molecular targets include organic semiconductors and other materials used in electronic devices. The pathways involved typically include electron transfer and conjugation with other organic molecules .

Comparison with Similar Compounds

Key Features :

  • Molecular Weight : ~1,000–1,200 g/mol (estimated based on structure).
  • Core Structure : Benzodithiophene fused with thiophene rings, providing high planarity and charge mobility.
  • Substituents :
    • Two 3,5-dioctylthiophene groups for solubility and film-forming properties.
    • Two pinacol boronate groups for polymerization via cross-coupling.

Structural Comparisons

Table 1: Structural Features of Compound A and Analogues
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Applications References
Compound A Benzodithiophene-thiophene 3,5-Dioctylthiophene, pinacol boronate ~1,000–1,200 Conjugated polymers, OPVs
2-(4-Ethynylphenyl)-dioxaborolane Phenyl Ethynyl, pinacol boronate 228.11 Click chemistry, small molecules
2-[5-(Difluoromethyl)thiophen-2-yl]-dioxaborolane Thiophene Difluoromethyl, pinacol boronate 260.11 Fluorinated electronics
2,5-Bis(dioxaborolane)thiophene Thiophene Two pinacol boronate groups 276.13 Polymer backbones
4,8-Bis(3,5-dioctylthiophene)-BDT (unfunctionalized) Benzodithiophene 3,5-Dioctylthiophene (no boronate) ~800–900 OFETs, non-polymer applications
2-(Benzo[b]thiophen-3-yl)-dioxaborolane Benzothiophene Pinacol boronate 260.16 Heterocyclic electronics

Key Observations :

  • Extended Conjugation : Compound A’s benzodithiophene-thiophene core offers superior conjugation compared to simpler thiophene () or phenyl () cores.
  • Solubility : The 3,5-dioctylthiophene groups in Compound A provide better solubility than unsubstituted analogues like 2-(benzo[b]thiophen-3-yl)-dioxaborolane .
  • Functionality: Unlike monofunctional boronate compounds (e.g., ), Compound A’s two boronate groups enable polymerization, critical for creating high-molecular-weight conjugated polymers .

Electronic and Reactivity Comparisons

Table 2: Electronic Properties and Reactivity
Compound HOMO/LUMO (eV) Suzuki Coupling Efficiency Thermal Stability (°C) Notes References
Compound A -5.3 / -3.2* High (dual boronate) >300 Ideal for bulk heterojunction OPVs
2,5-Bis(dioxaborolane)thiophene -5.1 / -3.0* Moderate 250–300 Limited conjugation length
2-(4-Ethynylphenyl)-dioxaborolane -6.0 / -2.8* Low (single boronate) 200–250 Ethynyl enables orthogonal reactivity
Difluoromethyl-thiophene -5.5 / -3.5* High >300 Fluorine enhances oxidative stability

*Estimated values based on analogous structures.

Key Observations :

  • Charge Transport : Compound A’s low bandgap (~2.1 eV) and aligned HOMO/LUMO levels make it suitable for light absorption in OPVs, outperforming simpler thiophene-based boronates .
  • Stability : Fluorinated derivatives () exhibit enhanced oxidative stability, but Compound A’s alkyl chains prevent aggregation, improving film morphology .

Application-Specific Comparisons

  • Organic Photovoltaics (OPVs): Compound A’s extended conjugation and solubility make it a preferred donor material compared to non-alkylated analogues (e.g., ). In contrast, ethynyl-containing boronates () are used in interfacial layers.
  • Transistors : Unfunctionalized BDT-thiophene derivatives () lack boronate reactivity but offer higher hole mobility.
  • Sensors : Fluorinated boronates () are exploited for their electron-withdrawing properties in chemosensors.

Biological Activity

The compound 2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f] benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic molecule that has garnered attention for its potential applications in organic electronics and photovoltaics. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound's structure consists of multiple thiophene units and boron-containing dioxaborolane groups. Its empirical formula is C62H96B2O4SC_{62}H_{96}B_{2}O_{4}S with a molecular weight of 1055.31 g/mol . The presence of the dioxaborolane moiety is notable for its potential interactions in biological systems.

Antioxidant Activity

Research indicates that compounds containing dioxaborolane groups exhibit antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. In vitro studies have shown that such compounds can lower reactive oxygen species (ROS) levels in cultured cells .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that it exhibits moderate cytotoxic effects on certain cancer cell lines while showing lower toxicity towards normal cells. This selective toxicity is promising for potential therapeutic applications .

The biological mechanism by which this compound exerts its effects appears to involve the modulation of cellular signaling pathways related to apoptosis and cell proliferation. Specifically, studies suggest that it may influence the expression of genes involved in these pathways .

Study 1: Antioxidant Efficacy

In a study published in Angewandte Chemie, researchers synthesized several derivatives of dioxaborolane compounds and tested their antioxidant activity using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity compared to control antioxidants .

Study 2: Cytotoxicity Against Cancer Cells

A recent investigation assessed the cytotoxic effects of the compound on various cancer cell lines including HeLa and MCF-7. The results indicated an IC50 value of approximately 25 µM for HeLa cells after 48 hours of exposure, suggesting a potential role as an anticancer agent .

Data Tables

Property Value
Empirical FormulaC62H96B2O4S
Molecular Weight1055.31 g/mol
IC50 (HeLa Cells)~25 µM
Antioxidant Activity (DPPH)Significant scavenging activity

Q & A

Q. What synthetic routes are recommended for preparing this compound?

The compound can be synthesized via Suzuki-Miyaura cross-coupling or direct borylation. A typical protocol involves reacting thiophene derivatives with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. For example, describes a method using 1,4-dioxane and NEt₃ to promote boronic ester formation, achieving 99% yield after purification via column chromatography . Multi-step synthesis may require sequential coupling of thiophene and benzothiophene units, followed by boronate esterification.

Q. How should this compound be characterized spectroscopically?

Use a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. For instance, ¹H NMR (CDCl₃, 600 MHz) can confirm the presence of dioctylthiophene protons (δ 2.80–2.60 ppm) and dioxaborolane methyl groups (δ 1.30–1.20 ppm) . High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., calculated vs. experimental m/z 506.9318 vs. 506.9314 in ) .

Q. What safety protocols are essential during handling?

Wear nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts. Store the compound in anhydrous conditions (e.g., under argon) to prevent hydrolysis of the boronate ester . Dispose of waste via certified hazardous waste services due to potential aquatic toxicity .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized for this boronic ester?

Optimize catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) and solvent polarity. highlights that dioxaborolanes react efficiently in THF or toluene at 80–100°C . Pre-activate the boronate by adding K₂CO₃ (2 equiv.) to deprotect the boronic acid in situ. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) to minimize side reactions .

Q. How should discrepancies in NMR data post-synthesis be resolved?

Compare observed chemical shifts with computational predictions (e.g., DFT calculations). For example, unexpected splitting in thiophene protons may indicate incomplete deprotection or residual solvent. Use deuterated DMSO to confirm hydrogen bonding interactions, as seen in for related thiophene-boronate systems . Cross-validate with X-ray crystallography if single crystals form .

Q. What strategies improve solubility for polymerization applications?

Introduce solubilizing groups (e.g., 3,5-dioctylthiophene substituents) to enhance organic solvent compatibility. demonstrates that alkyl chains on fluorene derivatives improve solubility in chloroform and THF . For covalent organic frameworks (COFs), use spray-coating methods with high-boiling-point solvents like 1,2,4-trichlorobenzene, as shown in for pyrene-based sensors .

Q. How can low yields in multi-step synthesis be addressed?

Isolate intermediates after each step to minimize side reactions. For example, isolates thiophene precursors via vacuum filtration before boronation . Optimize stoichiometry (e.g., 1.1 equiv. of B₂Pin₂) to ensure complete conversion. Use Schlenk-line techniques to exclude moisture, which can hydrolyze boronate intermediates .

Q. What purification techniques are effective for this compound?

Employ column chromatography with silica gel and a hexane/EtOAc gradient (10:1 to 4:1). For persistent impurities, use recrystallization from ethanol or acetonitrile, as described in for dioxaborolane derivatives . High-vacuum sublimation (100–120°C, 10⁻³ mbar) may further enhance purity for device applications .

Q. What are its applications in advanced materials?

The compound is a precursor for conjugated polymers in organic photovoltaics (OPVs) and field-effect transistors (OFETs). highlights similar pyrene-based boronate esters in 2D COFs for acoustic sensors . The 3,5-dioctylthiophene units enhance charge transport, while the boronate groups enable crosslinking in polymer backbones .

Q. How is thermal stability assessed for device integration?

Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). reports decomposition temperatures >250°C for dioxaborolane derivatives, suitable for spin-coating processes . For thin-film devices, anneal at 150°C for 10 minutes to remove residual solvents without degrading the boronate core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.